![molecular formula C22H17N3O2S2 B2469009 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide CAS No. 375835-86-2](/img/structure/B2469009.png)

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

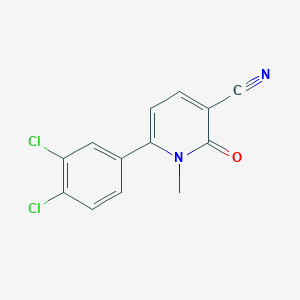

The compound “2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .

Synthesis Analysis

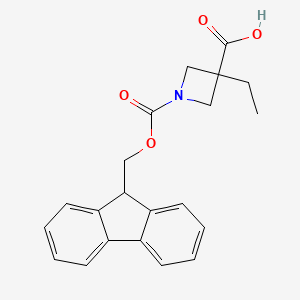

The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using a related compound as a starting material . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. It is likely to be soluble in organic solvents but insoluble in water, similar to other thiophene-containing compounds . The compound’s exact melting point, boiling point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Characterization

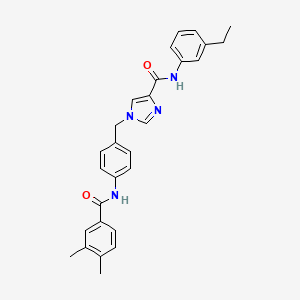

- Design and Synthesis : A study focused on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, showcasing the chemical synthesis process of related compounds (Yang Jing, 2010).

- Characterization of New Derivatives : A series of novel cyano oximino sulfonate derivatives were prepared and characterized, enhancing our understanding of the chemical structure and properties of similar compounds (A. El‐Faham et al., 2014).

Biological and Pharmacological Activities

- Antitumor Activities : Novel derivatives synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed significant antitumor activities, indicating the potential of similar compounds in cancer research (H. Shams et al., 2010).

- Antiproliferative Effects : Synthesized compounds demonstrated antiproliferative effects, especially on mouse fibroblast L929, suggesting the potential of these compounds in studying cell growth and proliferation (A. El‐Faham et al., 2014).

- Anti-Parkinson's Activity : Some novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives showed promising results in anti-Parkinson's activity screening, indicating the relevance of related compounds in neurological disorders (S. Gomathy et al., 2012).

Antimicrobial and Antibacterial Properties

- Antimicrobial Activity : Certain synthesized derivatives exhibited significant antimicrobial activity, emphasizing the potential use of related compounds in the development of new antimicrobial agents (M. Gouda et al., 2010).

- Antibacterial Agents : Synthesis of certain derivatives revealed their potential as significant antibacterial agents, highlighting the importance of related compounds in addressing bacterial infections (K. Ramalingam et al., 2019).

Other Applications

- Chemosensors for Metal Ions : The synthesized compounds were studied for their potential as chemosensors for transition metal ions, demonstrating the versatility of related compounds in chemical sensing applications (Prajkta Gosavi-Mirkute et al., 2017).

Safety and Hazards

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities. Given the reported antitumor activity of similar compounds , one possible direction could be the development of new anticancer drugs. Additionally, the compound’s chemical reactivity could be explored further to develop new synthetic methods .

Mechanism of Action

Target of Action

Compounds containing a pyridine group that includes a cyano group have been reported to have excellent antitumor activity . Therefore, it is plausible that this compound may target cancer cells or specific proteins within these cells.

Mode of Action

It is known that the compound is part of the n-cyanoacetamides class, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that compounds containing a pyridine group that includes a cyano group have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Therefore, it is plausible that this compound may affect multiple biochemical pathways related to these therapeutic properties.

Pharmacokinetics

The compound’s solubility in most organic solvents but insolubility in water may influence its bioavailability and distribution within the body.

Result of Action

The compound has been evaluated as an anticancer agent, showing a promising cytotoxic effect against human breast cancer cells . The compound induced various nuclear features such as chromatin fragmentation and condensation, nuclei condensation, as demonstrated by acridine orange/Ethidium bromide staining .

properties

IUPAC Name |

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S2/c23-12-18-17(19-6-3-9-28-19)11-20(26)25-22(18)29-13-21(27)24-16-8-7-14-4-1-2-5-15(14)10-16/h1-10,17H,11,13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUHMLKJXXQZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2468946.png)